Lipophilicity (LogP) Comparison
The target compound 3-piperidin-3-ylpropan-1-ol exhibits a computed LogP of 0.53, placing it at an intermediate lipophilicity between the 2-isomer (LogP = 0.90) and the 4-isomer (LogP ranging from 0.48 to 1.09 depending on the computational method) [1]. An optimal LogP window for CNS drug candidates is typically cited as 1–3; the target compound's lower LogP relative to the 2-isomer suggests improved aqueous solubility and reduced non-specific protein binding, while its higher LogP relative to certain 4-isomer predictions may offer enhanced passive membrane permeability .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.53 (Hit2Lead / ChemBridge computed value) |
| Comparator Or Baseline | 3-(Piperidin-2-yl)propan-1-ol: LogP = 0.90 (Chemscene); 3-(Piperidin-4-yl)propan-1-ol: LogP = 0.48 (ACD/Labs) to 1.09 (Molbase) |
| Quantified Difference | ΔLogP (target vs. 2-isomer) = −0.37; ΔLogP (target vs. 4-isomer) ranges from +0.05 to −0.56 |
| Conditions | In silico prediction using ACD/Labs, XLogP3, and proprietary ChemBridge algorithms; no experimental shake-flask LogP values identified for direct comparison |
Why This Matters
A LogP difference of 0.37–0.56 between regioisomers is sufficient to alter predicted intestinal absorption and blood–brain barrier penetration, making isomer choice consequential for early-stage drug discovery where CNS exposure must be optimized.
- [1] Chembase.cn. 3-(piperidin-4-yl)propan-1-ol. LogD (pH 7.4) = -2.378, LogP = 0.397. View Source
